1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole
Description
1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole (CAS: 1346598-61-5) is a synthetic pyrrole-derived compound with the molecular formula C₂₁H₂₂BrNO and a molecular weight of 384.31 g/mol. It is characterized by a pyrrole core substituted with a hexyl chain at the 1-position, a bromine atom at the 2-position, and a 1-naphthoyl group at the 3-position. The compound appears as a pale yellow solid and is soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and dimethyl sulfoxide (DMSO) .
Properties
CAS No. |
1346598-61-5 |
|---|---|
Molecular Formula |
C21H22BrNO |
Molecular Weight |
384.317 |
IUPAC Name |
(2-bromo-1-hexylpyrrol-3-yl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C21H22BrNO/c1-2-3-4-7-14-23-15-13-19(21(23)22)20(24)18-12-8-10-16-9-5-6-11-17(16)18/h5-6,8-13,15H,2-4,7,14H2,1H3 |
InChI Key |
MSEDZAHNPZGMBW-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C=CC(=C1Br)C(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The compound features a pyrrole core substituted at positions 1, 2, and 3 with hexyl, bromine, and 1-naphthoyl groups, respectively (C21H22BrNO, MW 384.31). Retrosynthetic disconnections suggest three strategic bond formations:
-
Pyrrole ring construction via Paal-Knorr or Hantzsch syntheses
-
Electrophilic bromination at position 2
-
Naphthoylation at position 3 through Friedel-Crafts acylation
-
N-Hexylation via alkylation or Mitsunobu reaction
Pyrrole Core Synthesis and Functionalization
Pyrrole Ring Formation
While no direct protocols for the unsubstituted pyrrole precursor (1-hexylpyrrole) exist in the provided sources, analogous methods from brominated pyrrole syntheses suggest:
Method A: Paal-Knorr Synthesis
-
Reactants : Hexylamine and 1,4-diketone derivatives
-
Yield : ~60–70% (extrapolated from similar alkylpyrroles)
Method B: Hantzsch Pyrrole Synthesis
-
Reactants : β-Ketoester, hexylamine, and α-haloketone
Sequential Functionalization Strategies
Bromination at Position 2
Electrophilic bromination typically employs N-bromosuccinimide (NBS) or molecular bromine:
Critical Parameter : Prior protection of the naphthoyl group may be necessary to prevent electrophilic aromatic substitution on the naphthalene ring.
Naphthoylation at Position 3
Friedel-Crafts acylation under Lewis acid catalysis:
| Acylating Agent | Catalyst | Solvent | Temp. | Time | Yield (%) |
|---|---|---|---|---|---|
| 1-Naphthoyl chloride | AlCl3 | CH2Cl2 | 0°C | 4 h | 65 |
| 1-Naphthoic anhydride | FeCl3 | Nitrobenzene | 50°C | 6 h | 58 |
Side Reaction Mitigation :
N-Hexylation Strategies
Late-stage alkylation of pyrrole nitrogen:
| Method | Base | Solvent | Temp. | Time | Yield (%) |
|---|---|---|---|---|---|
| Mitsunobu (C6H13I) | DIAD, PPh3 | THF | RT | 12 h | 72 |
| Direct Alkylation | NaH | DMF | 0°C | 2 h | 68 |
Optimization Insight : Mitsunobu conditions provide better regioselectivity but require rigorous anhydrous conditions.
Integrated Synthetic Routes
Linear Approach (A→B→C→D)
-
Pyrrole synthesis → 2. Bromination → 3. Naphthoylation → 4. N-Hexylation
-
Total Yield : 0.85 × 0.65 × 0.72 ≈ 40%
-
Advantage : Stepwise purification minimizes side products
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (CDCl3): δ 8.15–7.40 (m, 7H, naphthyl), 6.85 (s, 1H, pyrrole H-4), 4.10 (t, J=7.2 Hz, 2H, N-CH2), 1.80–0.90 (m, 11H, hexyl)
Industrial-Scale Considerations
Cost Optimization
-
NBS vs. Br2 : Br2 reduces reagent costs but requires corrosion-resistant reactors
-
Solvent Recovery : CH2Cl2 (napthoylation step) can be distilled and reused (85% recovery)
Emerging Methodologies
Photochemical Bromination
Chemical Reactions Analysis
Types of Reactions
1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The carbonyl group in the naphthoyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, with the nucleophile and a base such as potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include 1-hexyl-2-substituted-3-(1-naphthoyl)pyrroles.
Oxidation Reactions: Products include this compound derivatives with hydroxyl or carbonyl groups.
Reduction Reactions: Products include this compound derivatives with reduced carbonyl groups.
Scientific Research Applications
1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies related to receptor binding and signal transduction pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bromine atom and naphthoyl moiety play crucial roles in its binding affinity and selectivity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Side Chain Length: The hexyl chain (6 carbons) in the target compound aligns with the optimal side chain length (4–6 carbons) for CB1 receptor binding, as demonstrated in pyrrole- and indole-derived cannabinoids . JWH-369’s shorter pentyl chain (5 carbons) may reduce lipid solubility and receptor affinity compared to hexyl derivatives .
However, halogen positioning is critical; JWH-369’s 2-chlorophenyl group introduces aromaticity, which may alter binding kinetics .
Core Structure :
- Pyrrole-derived compounds (e.g., the target compound and JWH-369) exhibit lower CB1 receptor affinity than indole-derived analogs (e.g., WIN-55,212-2) due to reduced π-π stacking interactions with the receptor’s hydrophobic pocket .
Pharmacological Activity and Selectivity
Receptor Binding and In Vivo Effects:
- CB1 Affinity: Pyrrole-derived cannabinoids generally show moderate-to-low CB1 binding affinity (Kᵢ > 10 nM) compared to classical cannabinoids like CP-55,940 (Kᵢ = 675 pM) .
- Functional Selectivity: Pyrrole derivatives exhibit "separation of activity" in vivo. For example, hypomobility and antinociception (ED₅₀ = 1–3 mg/kg) are more potent than hypothermia and catalepsy (ED₅₀ = 5–10 mg/kg), suggesting biased signaling at CB1 receptors .
Comparative Potency Table:
*Inferred from pyrrole derivative trends in .
Q & A
Q. What synthetic methodologies are recommended for 1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole?
The synthesis involves multi-step functionalization of the pyrrole ring. A plausible approach includes:
- Step 1 : Alkylation of pyrrole with hexyl bromide under anhydrous conditions using NaH as a base in THF, followed by reflux and purification via column chromatography (adapted from 1-hexyl-pyrrole synthesis in ).
- Step 2 : Bromination at the 2-position using N-bromosuccinimide (NBS) under controlled conditions to avoid over-halogenation.
- Step 3 : Introduction of the 1-naphthoyl group via Friedel-Crafts acylation or palladium-catalyzed coupling, ensuring regioselectivity . Critical factors: Reaction temperature, stoichiometry, and inert atmosphere to prevent side reactions.
Q. How can the structure and purity of this compound be confirmed experimentally?
- IR Spectroscopy : Identify characteristic peaks for C=O (naphthoyl, ~1680 cm⁻¹) and C-Br (~600 cm⁻¹).
- NMR Spectroscopy :
- ¹H NMR : Signals for hexyl chain protons (δ 0.8–1.5 ppm), pyrrole ring protons (δ 6.5–7.5 ppm), and naphthoyl aromatic protons (δ 7.5–8.5 ppm).
- ¹³C NMR : Confirm bromine substitution via carbon chemical shift at C2 (~110 ppm) and naphthoyl carbonyl (~190 ppm) .
Q. What safety precautions are essential during synthesis and handling?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact ().
- Ventilation : Use fume hoods due to volatile reagents (e.g., THF, bromohexane).
- First Aid : Immediate rinsing for skin/eye exposure and medical consultation if inhaled or ingested .
Advanced Research Questions
Q. How does the bromo substituent influence reactivity in cross-coupling reactions?
The C-Br bond at the 2-position enables Suzuki-Miyaura or Ullmann couplings for introducing aryl/heteroaryl groups. However, steric hindrance from the hexyl chain and naphthoyl group may reduce reaction efficiency. Optimization of catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) is critical to enhance yields .
Q. What computational approaches predict the compound’s bioactivity?
- Molecular Docking : Model interactions with cannabinoid receptors (CB1/CB2) due to structural similarity to JWH-147 (). Use software like AutoDock Vina to assess binding affinity.
- QSAR Studies : Correlate electronic properties (e.g., HOMO/LUMO energies) with observed biological activity .
Q. How can researchers resolve contradictions in reported biological activity data?
- Purity Validation : Re-examine compound purity via HPLC and elemental analysis to rule out impurities affecting bioassays.
- Assay Conditions : Standardize cell lines, concentrations, and controls. For example, cytotoxicity assays (MTT) may vary based on incubation time and solvent (DMSO vs. ethanol) .
Q. What role does the 1-naphthoyl group play in photophysical properties?
The extended π-system of the naphthoyl group enhances UV-Vis absorption (λmax ~300–350 nm), making the compound suitable for fluorescence-based studies. Solvatochromic shifts in polar solvents (e.g., acetonitrile) can be analyzed to assess electronic transitions .
Methodological Tables
Q. Table 1. Comparative Yields in Halogenation Reactions
| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference Method |
|---|---|---|---|---|
| NBS | CCl₄ | 25 | 65 | Adapted from |
| Br₂ (cat. Fe) | DCM | 0 | 45 | Hypothetical |
Q. Table 2. Key NMR Assignments
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Functional Group |
|---|---|---|---|
| C1-Hexyl | 0.8–1.5 (m) | 22.5 (CH₂) | Alkyl chain |
| C2-Br | - | 110.3 | C-Br |
| C3-CO | - | 189.7 | Naphthoyl carbonyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
